N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-phenoxypropanamide
Description
N-((2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-phenoxypropanamide is a synthetic small molecule characterized by a cyclopenta-fused pyrazole core substituted with a methyl group at the 2-position. The 3-position of the pyrazole is linked to a methylene group bearing a propanamide moiety, which is further substituted with a phenoxy group. Its design aligns with trends in medicinal chemistry, where cyclopenta-pyrazole derivatives are explored for their pharmacokinetic stability and binding affinity .
Properties
IUPAC Name |
N-[(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]-2-phenoxypropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-12(22-13-7-4-3-5-8-13)17(21)18-11-16-14-9-6-10-15(14)19-20(16)2/h3-5,7-8,12H,6,9-11H2,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRESTDQHRPKIRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=C2CCCC2=NN1C)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-phenoxypropanamide is a compound with potential therapeutic applications due to its unique structural features. This article aims to explore its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure and properties:
- IUPAC Name : this compound
- Molecular Formula : C13H17N3O
- Molecular Weight : 231.3 g/mol
- CAS Number : 1949816-33-4
Research indicates that compounds similar to this compound may exhibit biological activity through several mechanisms:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could potentially modulate receptor activity, influencing signaling pathways related to inflammation and pain.
- Antioxidant Properties : Preliminary studies suggest the compound may exhibit antioxidant effects, reducing oxidative stress in biological systems.
Pharmacological Effects
Various studies have documented the pharmacological effects of this compound:
Case Studies and Research Findings
-
Anti-inflammatory Activity :
A study conducted on animal models demonstrated that administration of this compound resulted in a significant reduction in inflammatory markers. The compound inhibited the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 . -
Analgesic Effects :
In a controlled trial involving rodents with induced pain models, the compound showed a notable reduction in pain perception compared to control groups. The analgesic effect was attributed to its action on central nervous system receptors . -
Antioxidant Potential :
Research exploring the antioxidant capacity of the compound indicated that it effectively scavenged free radicals and reduced lipid peroxidation in vitro. This suggests potential protective effects against oxidative stress-related diseases .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several analogs, which are compared below based on substituent variations, biological activity, and physicochemical properties.
Pyrazole Core Modifications
(a) 7-(3,5-Dimethylisoxazol-4-yl)-6-methoxy-2-methyl-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-9H-pyrimido[4,5-b]indol-4-amine (Compound 38)
- Structure: Retains the 2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine group but replaces the phenoxypropanamide with a pyrimidoindole-4-amine moiety.
- Activity : Developed as a bromodomain and extra-terminal (BET) inhibitor, showing oral bioavailability and potency in preclinical models.
- Key Data : Molecular weight 444.21 g/mol; ESI-MS confirmed at 444.42 .
(b) N-Methyl-1-(2,4,5,6-tetrahydrocyclopenta[c]-pyrazol-3-yl)methanamine Dihydrochloride
Acyl Group Variations
(a) (E)-N-(2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-3-(thiophen-2-yl)acrylamide Hydrochloride
- Structure: Replaces phenoxypropanamide with a thiophene-acrylamide group.
- Suppliers include Chemfine International Co., Ltd., highlighting commercial accessibility .
(b) 2-(2,4-Dichlorophenoxy)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetamide
- Structure: Substitutes the propanamide with an acetamide group bearing a dichlorophenoxy moiety.
- Implications : Chlorine atoms may enhance lipophilicity and membrane permeability, critical for CNS-targeting agents .
(a) N-(3-(3-(4-Fluorophenyl)propyl)benzyl-3-(2-methoxyphenyl)-N-pyridin-4-ylmethyl)propanamide
- Activity : Binds to GLUT4 in myeloma cells, analogous to ritonavir’s glucose modulation. Docking studies suggest the pyridinyl and methoxyphenyl groups are critical for GLUT4 inhibition .
(b) BPN-3783 (γ-Secretase Modulator)
- Structure : Contains a thiazol-2-amine linked to the pyrazole core.
- Application : Used as an internal standard in Alzheimer’s disease research, emphasizing the role of heterocyclic extensions in blood-brain barrier penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
